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Compound of Interest

Compound Name:
N-hexyl-N-methylcarbamoyl

chloride

Cat. No.: B1646904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexylmethylcarbamic chloride (also known as N-hexyl-N-methylcarbamoyl chloride) is a

reactive chemical intermediate valuable in organic synthesis, particularly in the development of

pharmaceutical agents and other bioactive molecules. Its carbamoyl chloride functional group

allows for the facile introduction of a hexylmethylcarbamoyl moiety onto various nucleophiles.

This document provides detailed protocols for the synthesis of ureas and carbamates using

hexylmethylcarbamic chloride, along with important safety considerations and representative

reaction data. Carbamoyl chlorides are reactive compounds that can be used to synthesize

carbamates through reactions with alcohols or phenols.[1]

Chemical Properties:

Molecular Formula: C₈H₁₆ClNO

Molecular Weight: 177.67 g/mol [2]

Synonyms: N-hexyl-N-methylcarbamoyl chloride, Hexyl(methyl)carbamic chloride[2]
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Carbamoyl chlorides are classified as corrosive and toxic. They are water-reactive and can

release hydrogen chloride gas upon contact with moisture. All manipulations should be

performed in a well-ventilated fume hood while wearing appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An

emergency shower and eyewash station should be readily accessible.

Experimental Protocols
Protocol 1: Synthesis of a Disubstituted Urea
This protocol details the synthesis of N-hexyl-N-methyl-N'-phenylurea via the reaction of

hexylmethylcarbamic chloride with aniline. The reaction involves the nucleophilic attack of the

amine on the electrophilic carbonyl carbon of the carbamoyl chloride. A tertiary amine base,

such as triethylamine, is used to neutralize the hydrogen chloride byproduct.

Materials:

Hexylmethylcarbamic chloride

Aniline

Triethylamine

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Separatory funnel
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Rotary evaporator

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline

(1.0 eq) and anhydrous dichloromethane.

Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq).

Slowly add a solution of hexylmethylcarbamic chloride (1.05 eq) in anhydrous

dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Protocol 2: Synthesis of a Carbamate
This protocol describes the synthesis of phenyl N-hexyl-N-methylcarbamate from the reaction

of hexylmethylcarbamic chloride with phenol. This reaction can be facilitated by a Lewis acid

catalyst, such as zinc chloride.[3]

Materials:

Hexylmethylcarbamic chloride
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Phenol

Zinc chloride (catalytic amount, e.g., 5 mol%)

Anhydrous acetonitrile

1 M aqueous hydrochloric acid solution

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Round-bottom flask with reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a dry round-bottom flask, add phenol (1.0 eq), a catalytic amount of zinc chloride (0.05

eq), and anhydrous acetonitrile.

Stir the mixture at room temperature until the solids are dissolved.

Add hexylmethylcarbamic chloride (1.1 eq) to the reaction mixture.

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by

TLC.

After the reaction is complete, cool the mixture to room temperature.

Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g.,

ethyl acetate).

Wash the organic layer sequentially with 1 M aqueous hydrochloric acid solution, saturated

aqueous sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Data Presentation
The following table summarizes representative quantitative data for the reactions of

hexylmethylcarbamic chloride with aniline and phenol. Please note that yields are dependent

on specific reaction conditions and purification methods.
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Urea Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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